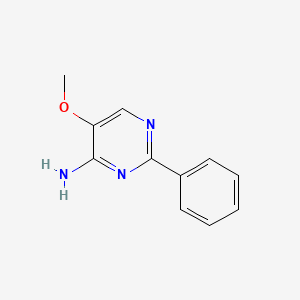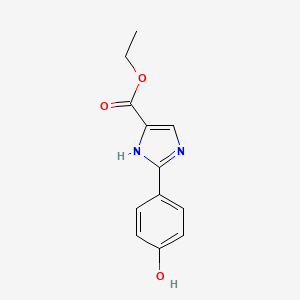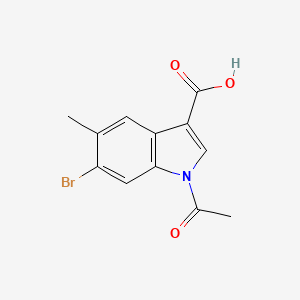![molecular formula C11H7BrClFN2O B13888116 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms
准备方法
The synthesis of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and bases like potassium carbonate.
科学研究应用
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar compounds to 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one include other halogenated pyrimidines and heterocyclic compounds with similar substitution patterns. Some examples are:
4-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-2-one: Similar structure with a different position of the bromine atom.
5-Chloro-3-[(4-bromo-2-fluorophenyl)methyl]pyrimidin-4-one: Similar structure with chlorine and bromine atoms interchanged.
5-Fluoro-3-[(4-chloro-2-bromophenyl)methyl]pyrimidin-4-one: Similar structure with fluorine and bromine atoms interchanged.
属性
分子式 |
C11H7BrClFN2O |
|---|---|
分子量 |
317.54 g/mol |
IUPAC 名称 |
5-bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-4-15-6-16(11(9)17)5-7-1-2-8(13)3-10(7)14/h1-4,6H,5H2 |
InChI 键 |
XQIPLZRKEZYULJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=NC=C(C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


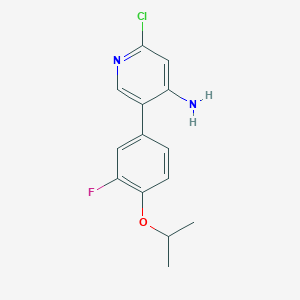

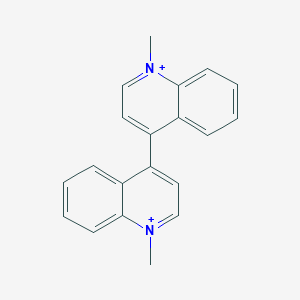
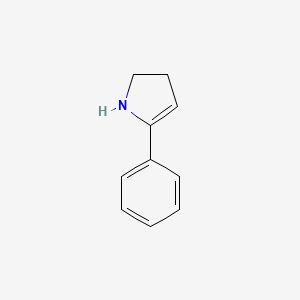
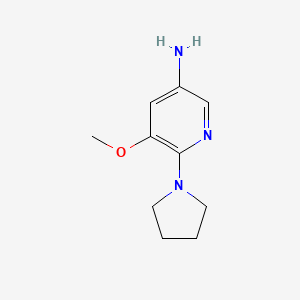
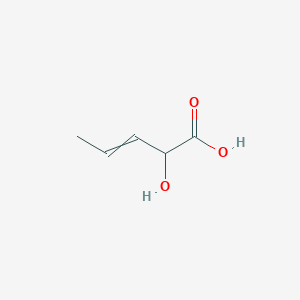
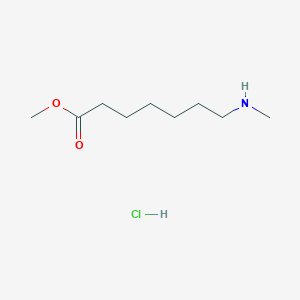

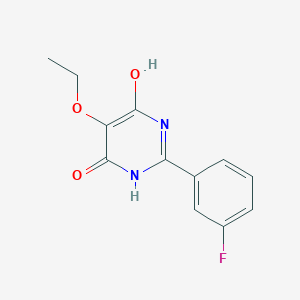
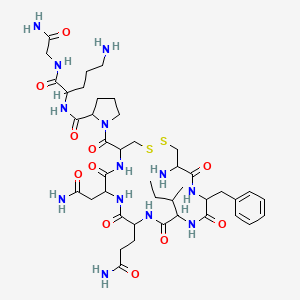
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
